N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
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Overview
Description
N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a complex organic compound characterized by its multiple fluorine atoms and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves multiple steps:
Formation of the Hexafluoropropan-2-yl Intermediate: This step involves the reaction of a suitable precursor with hexafluoropropane under controlled conditions.
Amination Reaction: The intermediate is then reacted with 4-chloroaniline to introduce the chlorophenylamino group.
Final Coupling: The resulting compound is coupled with trifluoromethylpropanamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods may be employed.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties due to its fluorinated structure.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares a fluorophenyl group but differs in overall structure and properties.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Another complex organic compound with distinct structural features.
Uniqueness
N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is unique due to its high degree of fluorination and the presence of both chlorophenyl and trifluoromethyl groups. These features confer unique chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H7ClF12N2O |
---|---|
Molecular Weight |
470.64 g/mol |
IUPAC Name |
N-[2-(4-chloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C13H7ClF12N2O/c14-5-1-3-6(4-2-5)27-11(12(21,22)23,13(24,25)26)28-8(29)7(9(15,16)17)10(18,19)20/h1-4,7,27H,(H,28,29) |
InChI Key |
FVQZHQNWIAJMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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